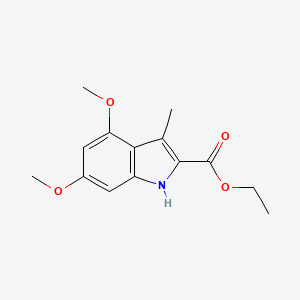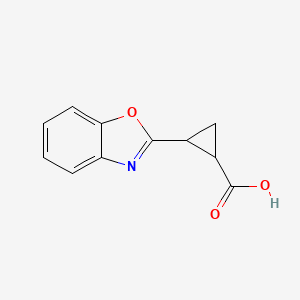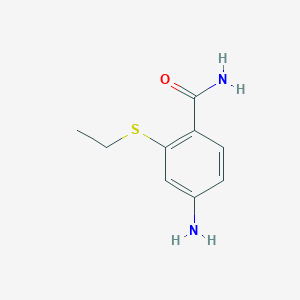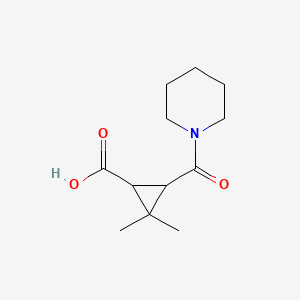![molecular formula C17H16Cl2N2O3 B1326854 [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-18-2](/img/structure/B1326854.png)
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid, also known as DCBAA, is a synthetic organic compound with a wide range of applications in scientific research. DCBAA is a versatile compound that can be used in many different lab experiments and research projects. DCBAA has a unique chemical structure that allows it to interact with a wide variety of biological molecules, making it a valuable tool for studying biochemical processes.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Supercapacitor Applications
- Enhanced Pseudocapacitance Performance : The derivative of phenylglycine, including 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, demonstrates improved electrochemical properties and shows promise as an active electrode for supercapacitors. This is attributed to the atomic-scale electronic properties dependent on molecular structures (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Antimicrobial Activities
- Antimicrobial Activity in Quinazolin-4(3H)-ones : New derivatives synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid showed pronounced antimicrobial activities, especially against strains like E. coli and Staphylococcus aureus (Patel, Patel, & Patel, 2010).
Anti-inflammatory Activity
- Anti-inflammatory Properties : Substituted (2-phenoxyphenyl)acetic acids, including derivatives with a dichlorophenoxy group, have shown significant anti-inflammatory activity. This activity is enhanced by halogen substitution in the phenoxy ring (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various compounds derived from or related to [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid have been synthesized and characterized. These studies provide insights into their structural properties and potential applications in different fields, such as the creation of ligands and metal ion complexation (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).
Molecular Structure Analysis
- Molecular Structure and Tautomerism Studies : Investigations into the molecular structure and tautomerism of related compounds, like substituted 2-(2-oxopropyl) and 2-(2-oxo-2-phenylethyl)benzoic acids, contribute to a deeper understanding of the chemical behavior of these compounds (Bowden & Byrne, 1996).
Eigenschaften
IUPAC Name |
2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-6-12(15(19)8-13)9-20-16(22)10-21(11-17(23)24)14-4-2-1-3-5-14/h1-8H,9-11H2,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLMKWWDQHDDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152237 |
Source


|
| Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142205-18-2 |
Source


|
| Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)





![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)